Physicochemical Properties of L-Histidinamide in Aqueous Solution
Physicochemical Properties of L-Histidinamide in Aqueous Solution
The following technical guide details the physicochemical properties of L-Histidinamide in aqueous solution, focusing on its acid-base behavior, metal coordination chemistry, and hydrolytic stability.
A Technical Guide for Research & Development
Executive Summary
L-Histidinamide (CAS 7563-69-1) serves as a critical model ligand in bioinorganic chemistry and a functional probe in peptide synthesis. Unlike its parent amino acid L-Histidine, L-Histidinamide lacks a free carboxylate group, replacing it with a neutral amide moiety (
Molecular Architecture & Solvation
Structural Composition
L-Histidinamide exists primarily as a dihydrochloride salt (
| Property | Value / Description |
| Formula | |
| MW | 154.17 g/mol (Free Base); ~227.1 g/mol (2HCl salt) |
| Solubility | ~50 mg/mL (as dihydrochloride in water) |
| H-Bond Donors | 3 (Amine, Imidazole-NH, Amide-NH2) |
| H-Bond Acceptors | 2 (Imidazole-N, Amide-O) |
Tautomerism
The imidazole side chain undergoes prototropic tautomerism between the
-
Neutral pH: The
(tau) tautomer is generally favored thermodynamically in solution due to better solvation and dipole minimization, though the ratio is sensitive to metal coordination. -
Metal Binding: Transition metals (Cu, Ni) preferentially bind the
or depending on steric constraints, often locking the ring in one tautomeric state.
Acid-Base Equilibria (Protonation Constants)
Unlike L-Histidine, L-Histidinamide cannot form a classic zwitterion involving a carboxylate. It behaves as a diprotic cation (
Dissociation Constants (pKa)
The removal of the negative charge on the carboxylate (replaced by the neutral amide) lowers the pKa of the ammonium group via the electron-withdrawing inductive effect of the carbonyl.
| Functional Group | Approximate pKa | Species Change |
| Imidazole ( | 6.0 – 6.1 | |
| 7.6 – 7.8 | ||
| Amide ( | > 14 (Theoretical) | Deprotonates only upon metal coordination |
Protonation Pathway Diagram
The following diagram illustrates the sequential deprotonation steps of L-Histidinamide in aqueous solution.
Figure 1: Stepwise dissociation of L-Histidinamide. Note the absence of the carboxylate deprotonation step typically seen in Histidine at pH ~1.8.
Metal Coordination Chemistry
L-Histidinamide is a potent chelator, particularly for Cu(II) and Ni(II). The absence of the carboxylate group forces a "histamine-like" coordination mode, which is distinct from the "glycine-like" mode often seen in amino acids.
Copper(II) Complexation
-
Low pH (< 5): Coordination is weak; Cu(II) may bind monodentate to the imidazole nitrogen.
-
Neutral pH (6-8): The primary species is the chelate
or . The ligand binds in a bidentate fashion through the -amine nitrogen and the imidazole nitrogen . -
High pH (> 9): A unique feature of histidinamide is the metal-promoted deprotonation of the amide nitrogen. The Cu(II) ion acts as a Lewis acid, acidifying the amide proton. This leads to a neutral species
where the amide nitrogen coordinates to the metal, forming a very stable 5,6-membered chelate ring system.
Stability Constants
The stability of the Cu(II)-Histidinamide complex is high due to the chelate effect .
-
Log K1 (CuL): ~10.5 (Estimated range based on histamine/histidine analogues).
-
Significance: This high affinity allows L-Histidinamide to rescue cells from copper-induced toxicity by sequestering free
ions more effectively than non-chelating amines.
Stability & Hydrolysis Kinetics
Chemical Stability
The amide bond in L-Histidinamide is kinetically stable at neutral pH (
Metal-Promoted Hydrolysis
Transition metals can catalyze the hydrolysis of the amide bond.
-
Mechanism: The metal ion (e.g., Cu(II), Pd(II)) coordinates to the amide carbonyl oxygen or the amide nitrogen. This polarizes the carbonyl bond, making the carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
-
Outcome: Hydrolysis yields L-Histidine and Ammonia. This reaction is significantly faster than the uncatalyzed rate and is a critical consideration when using L-Histidinamide in metal-rich media.
Experimental Protocols
Protocol: Potentiometric Determination of pKa
This protocol defines the standard method for determining the precise protonation constants of L-Histidinamide.
Reagents:
-
L-Histidinamide dihydrochloride (>99% purity).
-
Carbonate-free NaOH (0.1 M standardized).
-
HCl (0.1 M standardized).
-
KCl (3.0 M) for ionic strength adjustment.
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Degassed ultrapure water (Milli-Q).
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify Nernstian slope (>98%).
-
Sample Prep: Dissolve L-Histidinamide (approx. 2-3 mM) in degassed water containing 0.1 M KCl (to maintain constant ionic strength).
-
Acidification: Add a known excess of HCl to fully protonate the system (starting pH ~2.5).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Add titrant in small increments (e.g., 0.05 mL).
-
Equilibrium: Allow pH reading to stabilize (drift < 0.001 pH/min) before recording.
-
Data Analysis: Plot pH vs. Volume NaOH. Use non-linear least squares regression (e.g., Hyperquad or SUPERQUAD software) to fit the data to the mass balance equations.
Experimental Logic Diagram
Figure 2: Logical workflow for the precise determination of protonation constants.
References
-
L-Histidinamide Dihydrochloride Product Data. Sigma-Aldrich / Merck. Available at: (Referenced for solubility and general properties).
- Copper(II) Coordination in Histidine-Containing Peptides.Journal of Inorganic Biochemistry. Discusses the "histamine-like" vs.
-
Metal-Promoted Hydrolysis of Amides. Bioorganic Chemistry. Details the kinetic instability of histidine amides in the presence of Pd(II) and Cu(II). Available at:
-
Differential Effects of Histidine and Histidinamide on Copper Toxicity. International Journal of Molecular Sciences. Provides comparative data on cytotoxicity and chelation. Available at:
- Potentiometric Titration of Histidine Derivatives.Journal of Chemical & Pharmaceutical Research.
